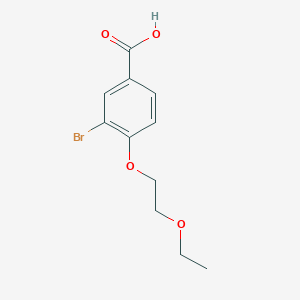
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is an organic compound with the molecular formula C14H16N2O3S It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and piperidine as the primary starting materials.
Sulfonylation: The quinoline is first sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This step introduces the sulfonyl group to the quinoline ring.
Hydroxylation: The sulfonylated quinoline is then hydroxylated using a hydroxylating agent such as sodium hydroxide or potassium hydroxide to introduce the hydroxyl group at the 2-position of the quinoline ring.
Piperidinylation: Finally, the hydroxylated sulfonyl quinoline is reacted with piperidine under reflux conditions to introduce the piperidinyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反应分析
Types of Reactions
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The sulfonyl and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituents introduced.
科学研究应用
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
作用机制
The mechanism of action of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It interferes with the metabolic pathways of microorganisms or cancer cells, leading to their inhibition or death.
相似化合物的比较
Similar Compounds
2-Hydroxyquinoline: Lacks the sulfonyl and piperidinyl groups.
6-Sulfonylquinoline: Lacks the hydroxyl and piperidinyl groups.
6-(1-Piperidinyl)quinoline: Lacks the hydroxyl and sulfonyl groups.
Uniqueness
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is unique due to the presence of both the hydroxyl and piperidinylsulfonyl groups, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H16N2O3S |
|---|---|
分子量 |
292.36 g/mol |
IUPAC 名称 |
6-piperidin-1-ylsulfonyl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O3S/c17-14-7-4-11-10-12(5-6-13(11)15-14)20(18,19)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2,(H,15,17) |
InChI 键 |
CRGXDDWMQYFJQX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)





![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)




